1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole
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Overview
Description
1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic organofluorine compound characterized by its unique structure, which includes a perfluorooctyl group attached to a benziodoxole core. This compound is notable for its high thermal and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of perfluorooctyl iodide with 3,3-dimethyl-1,2-benziodoxole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and requires an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of anhydrous solvents to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl benziodoxole derivatives.
Reduction: Reduction reactions can yield different fluorinated benziodoxole compounds.
Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorooctyl benziodoxole derivatives, while reduction can produce various fluorinated benziodoxole compounds.
Scientific Research Applications
1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets and pathways. The perfluorooctyl group imparts unique properties to the compound, such as increased lipophilicity and resistance to metabolic degradation. These properties enable the compound to interact with lipid membranes and proteins, potentially affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Perfluorooctanesulfonic acid: Another perfluorinated compound with similar stability and chemical properties.
Perfluorooctanoic acid: Known for its use in industrial applications and environmental persistence.
Perfluorodecalin: Used in medical applications as an oxygen carrier.
Uniqueness: 1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole is unique due to its specific structure, which combines the properties of a perfluorooctyl group with a benziodoxole core. This combination imparts distinct chemical and physical properties, making it valuable in a variety of scientific and industrial applications.
Properties
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3,3-dimethyl-1λ3,2-benziodoxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F17IO/c1-9(2)7-5-3-4-6-8(7)35(36-9)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEDWENZDGHUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F17IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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